

A Comparative Guide to the Structures of Malonylniphimycin and Related Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

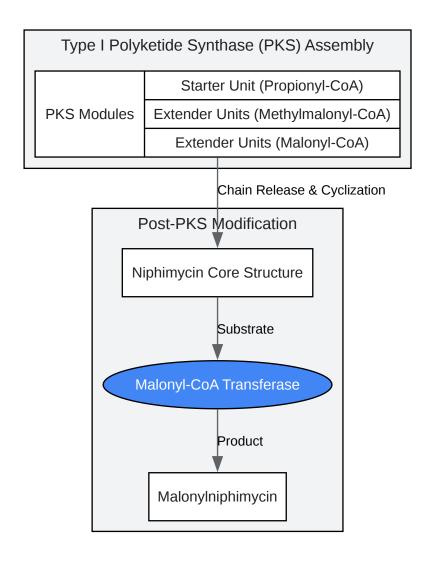
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of **MalonyIniphimycin**, a complex polyketide antibiotic, with its parent compound Niphimycin and other related natural products. The information presented is collated from peer-reviewed studies to facilitate research and development in the field of natural product-based antimicrobial agents.

Introduction: A Profile of Niphimycin-Class Polyketides

MalonyIniphimycin belongs to the guanidyl-polyol macrolide family of antibiotics, a class of structurally complex secondary metabolites primarily produced by bacteria of the genus Streptomyces[1]. These compounds are assembled by Type I polyketide synthase (PKS) pathways and are noted for their significant antimicrobial properties, particularly their potent antifungal activity[1][2]. Their unique structure, featuring a large polyol lactone ring and an alkylguanidinium side chain, is crucial for their biological function, which often involves the disruption of fungal plasma membranes and mitochondrial function[1][3]. This guide focuses on **MalonyIniphimycin**, elucidated from Streptomyces hygroscopicus, and compares its structural and biological features with the closely related Niphimycin and its congeners.

Structural Elucidation and Comparison



The core structural framework of this class is Niphimycin. **Malonylniphimycin** is a derivative distinguished by the addition of two malonyl groups. This acylation represents a post-PKS modification that significantly alters the molecule's mass and polarity.

Key Structural Differences:

- Niphimycin: The parent macrolide featuring a complex polyol backbone, a 6-membered hemiketal ring, a lactone, and a distinctive guanidinium side chain.
- MalonyIniphimycin: Structurally identical to Niphimycin except for the esterification of two
 hydroxyl groups with malonic acid. These substitutions are located at the C-19 and C-23
 positions of the macrolide ring. This results in a molecular weight difference of 86 mass units
 per malonyl group compared to the parent Niphimycin.
- Niphimycin Congeners: Other related compounds, such as Niphimycin C, D, and E, have been isolated from marine-derived Streptomyces species. These variants often differ in the hydroxylation or methylation patterns on the macrolide ring. The biosynthesis of these molecules is linked to gene clusters highly homologous to that of Azalomycin F, indicating a shared evolutionary origin.

Click to download full resolution via product page

Caption: Biosynthetic origin of Malonylniphimycin from the Niphimycin core.

Comparative Physicochemical and Spectroscopic Data

The addition of malonyl groups to the Niphimycin scaffold is clearly evidenced by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spec Fragments (m/z)
Niphimycin	C59H103N3O18	1142.476	1142.9 (M+H)+
Malonylniphimycin	C62H105N3O21	1227.9	1228.9 (M+H)+, 1142 (MH-OOCCH ₂ CO)+, 1056 (1142- OOCCH ₂ CO)+
Niphimycin C	C59H103N3O18	1142.5	Not explicitly detailed in provided abstracts.

Table 2: Comparative ¹³C-NMR Data (Key Shifts in MeOH-d₄)

The most significant differences in the ¹³C-NMR spectra are observed at the carbons where malonylation occurs (C-19 and C-23) and the carbons of the malonyl residues themselves.

Carbon Position	Malonylniphimycin (δ, ppm)	Niphimycin (δ, ppm)	Description
C-1	176.80	176.60	Lactone Carbonyl
C-19	74.23	69.70	Malonylation Site 1
C-23	71.57	71.00	Malonylation Site 2
Guanidine-C	158.30	Not listed	Guanidinium Carbon
Malonyl COOR	170.00, 169.50	-	Ester Carbonyls of Malonyl Groups
Malonyl COOH	172.20, 171.80	-	Carboxyl Carbonyls of Malonyl Groups

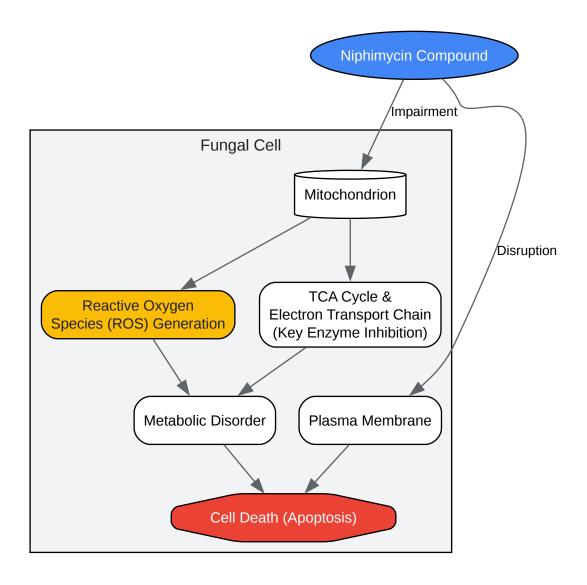
Table 3: Comparative ¹H-NMR Data (Key Shifts in MeOH-d₄)

Protons attached to C-19 and C-23 show a significant downfield shift in **MalonyIniphimycin** due to the deshielding effect of the adjacent ester carbonyl group.

Proton Position	Malonylniphimycin (δ, ppm)	Niphimycin (δ, ppm)	Description
H-19	5.27	Not listed	Proton at Malonylation Site 1
H-23	5.32	Not listed	Proton at Malonylation Site 2

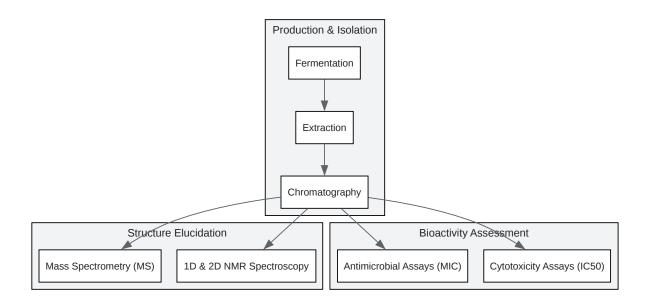
Comparative Biological Activity

The Niphimycin family exhibits a broad spectrum of antimicrobial activity. Niphimycin C, for instance, has shown potent antifungal activity against Fusarium oxysporum f. sp. cubense (Foc TR4), the causative agent of Banana Fusarium wilt. Other congeners have demonstrated activity against drug-resistant bacteria and human cancer cell lines.


Table 4: Summary of Biological Activity

Compound	Target Organism/Cell Line	Activity Metric	Value	Reference
Niphimycin C	Fusarium oxysporum (Foc TR4)	EC50	1.20 μg/mL	
Niphimycin C	Methicillin- resistant S. aureus (MRSA)	MIC	8-64 μg/mL	
Niphimycin C	Vancomycin- resistant enterococci (VRE)	MIC	8-64 μg/mL	
Niphimycin C	Mycobacterium tuberculosis	MIC	4-32 μg/mL	-
Niphimycin C	Human HeLa cancer cell line	IC50	3.0-9.0 μΜ	_
Niphimycin Ια	Human HeLa cancer cell line	IC50	3.0-9.0 μΜ	

Note: Specific bioactivity data for **MalonyIniphimycin** was not detailed in the provided search results, but its antifungal properties are noted.


Click to download full resolution via product page

Caption: Niphimycin's mechanism of antifungal action.

Experimental Methodologies

The protocols outlined below are generalized from the methods described in the cited literature for the isolation, characterization, and testing of **MalonyIniphimycin** and its analogs.

Click to download full resolution via product page

Caption: General workflow for polyketide discovery and characterization.

- Strain and Culture: Streptomyces hygroscopicus B7 is inoculated into a seed medium and subsequently transferred to a production medium (e.g., 1.0% glucose, 1.0% soybean meal, 0.5% NaCl, 0.1% CaCO₃, pH 7.0). Fermentation is carried out in a large-scale fermentor for several days.
- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compounds are extracted from the mycelium using an organic solvent like acetone or methanol.
- Purification: The crude extract is concentrated and subjected to multiple rounds of chromatography. A common sequence involves:
 - Silica gel chromatography for initial fractionation.

- Size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluant to desalt and further purify the active fractions.
- High-Performance Liquid Chromatography (HPLC), often reverse-phase (e.g., C18 column), using a gradient of acetonitrile in a buffered aqueous solution to yield the pure compound.
- Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) is used to determine the molecular weight and elemental composition (from high-resolution data) of the purified compound. Fragmentation patterns provide initial clues about the structure, such as the loss of malonyl groups.
- NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., methanol-d₄).
 A suite of NMR experiments is performed:
 - 1H-NMR: Identifies the number and type of protons.
 - 13C-NMR: Identifies the number and type of carbon atoms.
 - 2D-COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the carbon skeleton.
 - 2D-HSQC/HMQC (¹H-¹³C Correlation): Correlates protons with their directly attached carbons.
 - 2D-HMBC (¹H-¹³C Correlation): Shows longer-range correlations between protons and carbons, crucial for connecting structural fragments. The positions of the malonyl groups on Malonylniphimycin were confirmed using these 2D techniques.
- Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

 Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Niphimycin|CAS 12676-71-0|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Niphimycin C from Streptomyces yongxingensis sp. nov. as a Promising Agrochemical Fungicide for Controlling Banana Fusarium Wilt by Destroying the Mitochondrial Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Structures of Malonylniphimycin and Related Polyketides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565041#structural-comparison-of-malonylniphimycin-and-related-polyketides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com